N'-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide
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Overview
Description
N’-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide can be synthesized through a condensation reaction between 4-ethoxybenzaldehyde and benzenesulfonohydrazide. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to around 80-100°C for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as hydrazine derivatives.
Substitution: Substituted sulfonohydrazides with various functional groups.
Scientific Research Applications
N’-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as conductivity and thermal stability.
Industrial Chemistry: The compound is utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-methoxyphenyl)methylidene]benzenesulfonohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide
- N’-[(E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide
Uniqueness
N’-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-14-10-8-13(9-11-14)12-16-17-21(18,19)15-6-4-3-5-7-15/h3-12,17H,2H2,1H3/b16-12+ |
InChI Key |
GKSSTHMEFUBOEX-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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